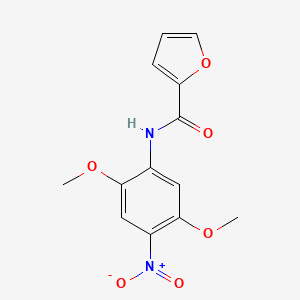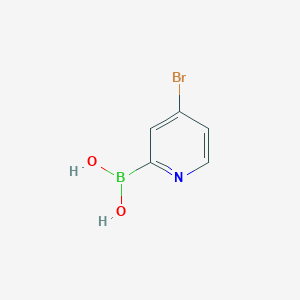
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone is a chemical compound that features both piperazine and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone typically involves the reaction of piperazine with 4-piperidinol in the presence of a suitable activating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone can be compared with other similar compounds, such as:
(4-Cyclohexyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound also features piperazine and piperidine rings but with different substituents, leading to variations in its chemical and biological properties.
tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-piperidin-4-yloxyethanone |
InChI |
InChI=1S/C11H21N3O2/c15-11(14-7-5-13-6-8-14)9-16-10-1-3-12-4-2-10/h10,12-13H,1-9H2 |
InChI Key |
VCASRLCATMOFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


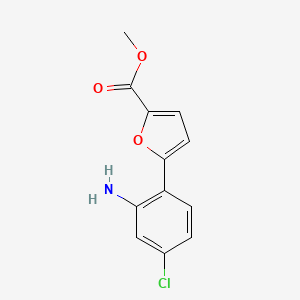
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
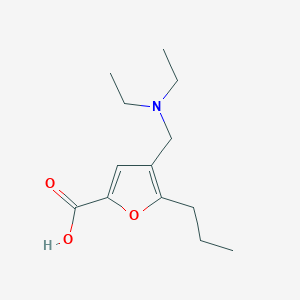

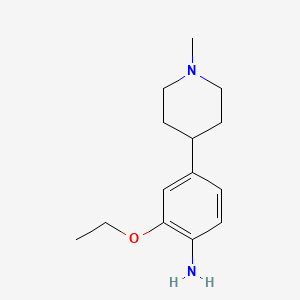

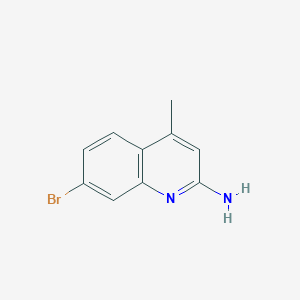
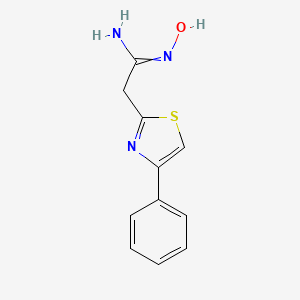

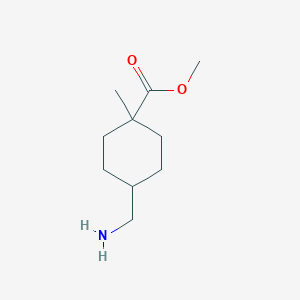
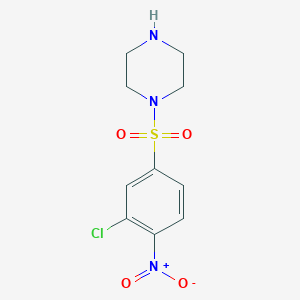
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
